

Methods for removing methanol impurity from dichloromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloromethanol*

Cat. No.: *B14675293*

[Get Quote](#)

Technical Support Center: Purification of Dichloromethane

Welcome to the Technical Support Center for Dichloromethane Purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing methanol impurities from dichloromethane (DCM). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove methanol from dichloromethane?

A1: Methanol is often added as a stabilizer to dichloromethane to prevent its degradation. However, for many chemical reactions and analytical applications, methanol can act as a nucleophile, a proton source, or an interfering impurity. Its presence can lead to unwanted side reactions, altered reaction kinetics, or inaccurate analytical results. Therefore, for sensitive applications, it is crucial to use methanol-free dichloromethane.

Q2: What are the primary methods for removing methanol from dichloromethane?

A2: The most common laboratory-scale methods for removing methanol from dichloromethane are:

- Water Washing: This is a simple and effective method for removing the bulk of methanol.
- Distillation: While simple distillation is hampered by the presence of an azeotrope, specialized techniques like pressure-swing or extractive distillation can be effective.
- Adsorption: Using molecular sieves is a convenient way to remove residual methanol and water.

Q3: Can I use simple distillation to remove methanol from dichloromethane?

A3: Simple distillation is not fully effective for separating methanol and dichloromethane because they form a minimum-boiling azeotrope. This azeotrope has a boiling point lower than either of the pure components, causing them to distill together at a constant composition. At atmospheric pressure, the azeotrope consists of approximately 93% dichloromethane and 7% methanol, boiling at around 38°C.[\[1\]](#)

Q4: How can I verify the purity of my dichloromethane after removing methanol?

A4: The concentration of residual methanol can be determined using Gas Chromatography with a Flame Ionization Detector (GC-FID). The water content, especially after water washing, can be quantified using Karl Fischer titration.

Troubleshooting Guides

Water Washing

Issue: An emulsion has formed between the dichloromethane and water layers, and they won't separate.

- Possible Causes:
 - Vigorous shaking of the separatory funnel.
 - Presence of impurities that act as surfactants.
- Solutions:

- Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
- Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
- Filtration: Pass the emulsified mixture through a plug of glass wool or Celite in a filter funnel.
- Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
- Patience: In some cases, allowing the mixture to stand undisturbed for an extended period can lead to separation.

Issue: I've washed the dichloromethane with water multiple times, but I'm not sure if all the methanol is gone.

- Possible Cause:

- Insufficient volume of water used for washing.
- Not enough washing cycles.

- Solutions:

- Increase Wash Volume/Frequency: Use a larger volume of water for each wash (e.g., 1/4 to 1/3 of the DCM volume) and perform at least 3-5 washes.
- Analytical Verification: After drying the washed dichloromethane, analyze a small sample by GC-FID to quantify the remaining methanol content.

Adsorption with Molecular Sieves

Issue: After adding molecular sieves, the dichloromethane still contains methanol.

- Possible Causes:

- Incorrect type of molecular sieves used.

- Insufficient amount of molecular sieves.
- Molecular sieves were not properly activated.
- Insufficient contact time.
- Solutions:
 - Use 4A Molecular Sieves: 3A molecular sieves have a pore size that is too small to effectively adsorb methanol. 4A molecular sieves have a larger pore size and can adsorb methanol.[\[2\]](#)[\[3\]](#)
 - Increase Amount/Time: Use a sufficient quantity of activated molecular sieves (e.g., 10-20% w/v) and allow for adequate contact time (several hours to overnight with gentle agitation).
 - Activate the Sieves: Ensure the molecular sieves are properly activated by heating them in a furnace (e.g., at 350°C for several hours) under a vacuum or a stream of inert gas to remove any adsorbed water.

Quantitative Data Summary

Method	Key Parameters	Methanol Removal Efficiency	Water Content After Treatment	Throughput	Scale
Water Washing	Volume of water per wash, number of washes	High for bulk removal. Multiple washes are necessary.	Saturated with water (~0.15% w/w)	High	Lab to Pilot
Distillation	Type (Simple, Pressure-Swing, Extractive)	Simple: Limited by azeotrope. Pressure-Swing/Extractive: High	Low	Low to Medium	Lab to Industrial
Molecular Sieves	Sieve type (4A), amount, contact time	High for trace removal. Can achieve >99% removal. ^[4]	Very Low	Low to Medium	Lab to Pilot

Detailed Experimental Protocols

Protocol 1: Removal of Methanol by Water Washing

Objective: To remove the majority of methanol from a dichloromethane solution.

Materials:

- Dichloromethane containing methanol
- Deionized water
- Saturated sodium chloride solution (brine)
- Anhydrous drying agent (e.g., magnesium sulfate, calcium chloride)

- Separatory funnel
- Erlenmeyer flask
- Filter funnel and filter paper

Procedure:

- Pour the dichloromethane into a separatory funnel.
- Add deionized water to the separatory funnel (approximately 1/3 of the volume of the dichloromethane).
- Stopper the funnel and gently invert it several times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.
- Allow the layers to separate. The denser dichloromethane will be the bottom layer.
- Drain the lower dichloromethane layer into a clean Erlenmeyer flask.
- Discard the upper aqueous layer.
- Return the dichloromethane to the separatory funnel and repeat the washing process (steps 2-6) at least two more times.
- For the final wash, use brine instead of deionized water to help remove dissolved water from the dichloromethane.
- Drain the washed dichloromethane into a clean, dry Erlenmeyer flask.
- Add an anhydrous drying agent (e.g., magnesium sulfate) to the dichloromethane and swirl gently. If the drying agent clumps together, add more until some remains free-flowing.
- Allow the dichloromethane to stand over the drying agent for at least 15-30 minutes.
- Filter the dried dichloromethane through a fluted filter paper into a clean, dry storage bottle.

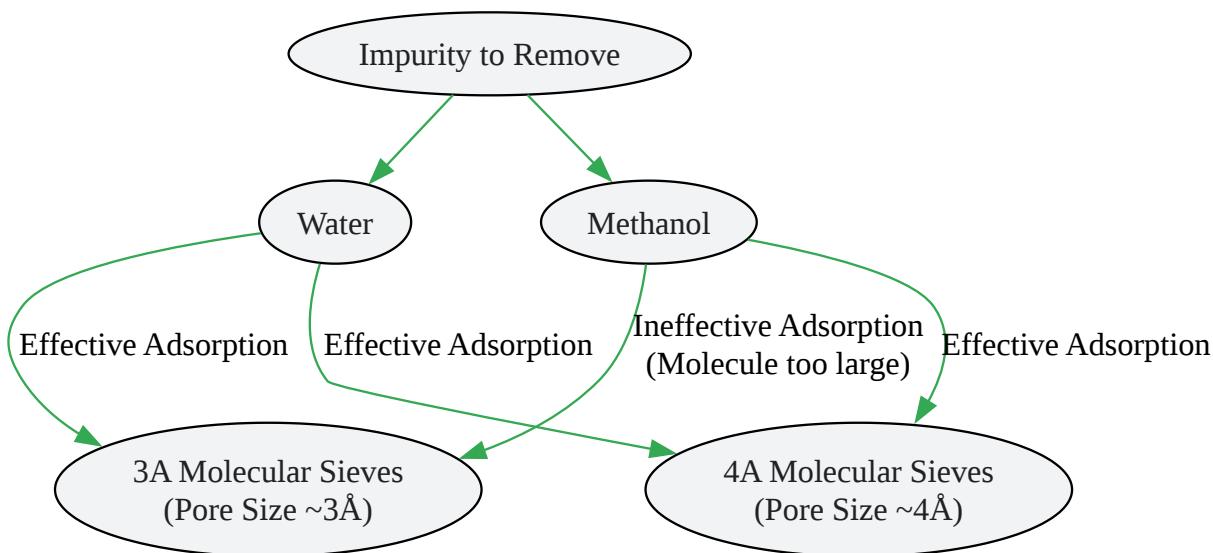
Protocol 2: Removal of Trace Methanol and Water using Molecular Sieves

Objective: To remove residual methanol and water from dichloromethane.

Materials:

- Dichloromethane (previously washed with water and dried, or of relatively high purity)
- 4A molecular sieves, activated
- Airtight storage bottle with a septum-cap or a flask with a ground glass stopper

Procedure:


- Activate the 4A molecular sieves by heating them in a furnace at 350°C for at least 4 hours under a vacuum or with a slow stream of dry nitrogen.
- Allow the sieves to cool to room temperature in a desiccator under vacuum or in a sealed container.
- Add the activated 4A molecular sieves to the dichloromethane in the storage bottle (approximately 10-20% of the solvent volume by weight).
- Seal the bottle and allow it to stand for at least 12 hours, with occasional gentle swirling.
- The purified dichloromethane can be carefully decanted or drawn off with a syringe as needed.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for removing methanol from dichloromethane by water washing.

[Click to download full resolution via product page](#)

Caption: Selection logic for molecular sieves based on the impurity to be removed.

Safety Precautions

- Dichloromethane: is a volatile and potentially carcinogenic solvent. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7]
- Methanol: is toxic and flammable. Avoid inhalation, ingestion, and skin contact.[4]
- Pressure: When washing dichloromethane, be sure to vent the separatory funnel frequently to prevent pressure buildup from the solvent's vapor pressure.

This technical support center provides a foundational understanding of the methods used to remove methanol from dichloromethane. For highly sensitive applications, it is always recommended to verify the purity of the final product using appropriate analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. redriver.team [redriver.team]
- 4. columbuschemical.com [columbuschemical.com]
- 5. labproinc.com [labproinc.com]
- 6. ehs.com [ehs.com]
- 7. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. [Methods for removing methanol impurity from dichloromethane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14675293#methods-for-removing-methanol-impurity-from-dichloromethane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com